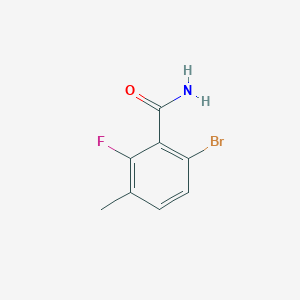

6-Bromo-2-fluoro-3-methylbenzamide

Description

Contextualizing Halogenated Benzamide (B126) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Halogenated benzamide derivatives are a cornerstone in the development of new pharmaceuticals and functional organic materials. The introduction of halogen atoms into the benzamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes them invaluable tools for medicinal chemists in the process of drug discovery and optimization.

These derivatives have been investigated for a wide range of therapeutic applications, including as antipsychotics, antiemetics, and gastroprokinetics. A notable example is the use of halogenated benzamides as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The specific type and position of the halogen atom can fine-tune the compound's selectivity and potency for these receptors. nih.gov

In organic synthesis, the halogen substituents on the benzamide ring serve as versatile synthetic handles. They can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the construction of more complex molecular architectures. This synthetic utility makes halogenated benzamides important intermediates in the preparation of a wide array of organic compounds.

Rationale for Dedicated Academic Research on 6-Bromo-2-fluoro-3-methylbenzamide: Unique Structural Features and Evolving Research Potential

While direct and extensive research on this compound is not widely published, its unique substitution pattern provides a strong argument for its investigation. The combination of a bromine atom, a fluorine atom, and a methyl group on the benzamide ring presents a distinct electronic and steric profile compared to its isomers.

The presence of both bromine and fluorine is particularly noteworthy. Fluorine, with its high electronegativity, can influence the acidity of the amide proton and modulate the compound's metabolic stability. Bromine, on the other hand, is a larger and more polarizable halogen, which can introduce specific interactions with biological targets and also serve as a key site for further synthetic transformations. The methyl group adds another layer of complexity, potentially influencing the compound's conformation and providing a lipophilic interaction point.

The specific ortho, meta, and para positioning of these substituents in this compound would likely lead to unique chemical reactivity and biological activity compared to other isomers that have been more thoroughly investigated, such as 4-bromo-2-fluoro-N-methylbenzamide. nih.govchemicalbook.com Therefore, dedicated academic research into this specific isomer is warranted to fully elucidate its properties and potential applications.

Comprehensive Overview of Scholarly Investigations into the Chemical Behavior and Research Applications of this compound

As of now, there is a noticeable lack of comprehensive scholarly investigations specifically focused on the chemical behavior and research applications of this compound. However, by examining the literature on closely related compounds, we can infer potential areas of interest and future research directions.

For instance, the synthesis of the related compound 4-bromo-2-fluoro-N-methylbenzamide has been described, involving the reaction of 4-bromo-2-fluorobenzoic acid with methylamine (B109427) hydrochloride in the presence of a coupling agent. chemicalbook.com A similar synthetic strategy could likely be employed for the preparation of this compound, starting from the corresponding 6-bromo-2-fluoro-3-methylbenzoic acid.

The precursor, 2-bromo-6-fluoro-3-methylbenzaldehyde, is commercially available and its properties have been documented. echemi.comsigmaaldrich.com This suggests that the synthesis of the target benzamide is feasible.

Given the established role of halogenated benzamides in medicinal chemistry, it is plausible that this compound could exhibit interesting biological activities. Its structural similarity to known dopamine receptor ligands suggests that it could be a candidate for investigation in the context of central nervous system disorders. nih.gov Furthermore, the presence of the bromo-fluoro-methyl substitution pattern could lead to novel structure-activity relationships, making it a valuable probe for exploring the chemical space around known bioactive benzamides.

The following data tables provide a summary of the physicochemical properties of some closely related compounds, which can serve as a reference point for future studies on this compound.

Physicochemical Properties of Related Benzamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | C₈H₇BrFNO | 232.05 |

| 5-Bromo-2-fluoro-3-methylbenzamide | 1503765-55-6 | C₈H₇BrFNO | 232.05 |

| 4-Bromo-2-fluoro-6-methylbenzamide | Not Available | C₈H₇BrFNO | 230.9695 |

| 6-Bromo-2-fluoro-3-pyridinecarboxamide | 2350291-20-0 | C₆H₄BrFN₂O | Not Available |

Physicochemical Properties of Related Benzaldehyde and Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-6-fluoro-3-methylbenzaldehyde | 154650-16-5 | C₈H₆BrFO | 217.03 |

| 6-Bromo-2-fluoro-3-methylbenzaldehyde | 1114809-22-1 | C₈H₆BrFO | 217.04 |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | 1242157-23-8 | C₈H₆BrFO₂ | Not Available |

| 3-Bromo-2-fluoro-6-methyl-benzoic acid | 1427433-22-4 | C₈H₆BrFO₂ | 233.03 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzamide |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) |

InChI Key |

KAKNMFNAQOAGDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)N)F |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization of 6 Bromo 2 Fluoro 3 Methylbenzamide

Exploration of Substitution Reactions on the 6-Bromo-2-fluoro-3-methylbenzamide Core

Substitution reactions are fundamental in modifying aromatic cores. However, specific applications to this compound are not detailed in existing research.

Nucleophilic Aromatic Substitution (SNAc) at Halogenated Positions (Fluoro and Bromo)

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing halides on electron-deficient aromatic rings. wikipedia.org Generally, the rate of substitution is influenced by the electron-withdrawing nature of groups ortho and para to the leaving group. wikipedia.org In the case of this compound, the benzamide (B126) group is a deactivating, meta-directing group, which would not strongly activate the halogens for SNAr. The fluorine atom, being more electronegative, would typically be a better leaving group in SNAr reactions than bromine if the ring were sufficiently activated. youtube.comyoutube.com However, without published studies, the specific behavior of this compound with various nucleophiles remains undocumented.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. For this compound, the substituents are:

-Br (Bromo): Ortho-, para-directing and deactivating.

-F (Fluoro): Ortho-, para-directing and deactivating.

-CH₃ (Methyl): Ortho-, para-directing and activating.

-CONH₂ (Amide): Meta-directing and deactivating.

The interplay of these directing effects would determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions open for substitution are C4 and C5. Predicting the major product would require experimental data, which is currently unavailable for this specific molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates. wikipedia.orglibretexts.orgwikipedia.org The reactivity in these reactions generally follows the trend I > Br > Cl >> F for the halide. Thus, the bromine atom at the C6 position would be the expected site for these transformations.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.orgwikipedia.org It is widely used to form biaryl structures. nih.gov It is anticipated that this compound would undergo Suzuki coupling at the C-Br bond. However, specific examples detailing catalysts, bases, solvents, and yields for this substrate are not reported.

Heck and Sonogashira Coupling Reactions for Olefin and Alkyne Functionalization

The Heck reaction couples aryl halides with alkenes, organic-chemistry.org while the Sonogashira reaction couples them with terminal alkynes to form substituted alkenes and alkynes, respectively. wikipedia.orgorganic-chemistry.org Both are typically palladium-catalyzed and would be expected to occur at the C-Br bond of this compound. The specific conditions required and the efficiency of these reactions for this compound have not been documented.

Other Palladium- and Copper-Catalyzed Coupling Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would be a plausible method for introducing an amino group at the C6 position of the target molecule, displacing the bromine. Despite the broad utility of this reaction, its application to this compound has not been specifically described in the scientific literature.

Oxidation and Reduction Chemistry of this compound and its Precursors

The presence of multiple functional groups on the this compound scaffold, including a bromine atom, a fluorine atom, a methyl group, and an amide moiety, allows for a range of selective oxidation and reduction reactions. These transformations can be strategically employed to modify the electronic and steric properties of the molecule, leading to the synthesis of diverse derivatives.

Selective Oxidation of Aromatic Ring or Side Chains

The selective oxidation of the methyl group on the aromatic ring of this compound and its precursors is a key transformation for introducing further functionality. While direct oxidation of the benzamide can be challenging, the oxidation of the more reactive methyl group on a precursor like 6-bromo-2-fluoro-3-methyltoluene is a viable strategy.

One common method for the selective oxidation of a benzylic methyl group to an aldehyde is the Kornblum oxidation. This reaction typically involves the initial bromination of the methyl group to a benzyl (B1604629) bromide, followed by oxidation with dimethyl sulfoxide (B87167) (DMSO).

A patent describes a method for the preparation of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene. This process involves the bromination of the methyl group using hydrobromic acid and hydrogen peroxide under light to form 2-bromo-6-fluorobenzyl bromide, which is then oxidized using DMSO to yield the corresponding benzaldehyde. This approach could be adapted for the synthesis of the 6-bromo-2-fluoro-3-methylbenzaldehyde precursor.

| Reaction | Substrate | Reagents | Product | Typical Conditions |

| Benzylic Oxidation | 6-Bromo-2-fluoro-3-methyltoluene | 1. HBr, H₂O₂ 2. DMSO | 6-Bromo-2-fluoro-3-methylbenzaldehyde | 1. Light, 6-24h 2. 95°C, 3-8h |

Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The resulting 6-bromo-2-fluoro-3-methylbenzoic acid can then be converted to the target benzamide through standard amidation procedures.

Reduction of Functional Groups (e.g., Nitro to Amino, Carbonyl to Alcohol)

The reduction of functional groups on the this compound scaffold or its precursors opens up avenues for introducing new functionalities, particularly amino groups which are valuable for further derivatization.

A common strategy for introducing an amino group is through the reduction of a nitro group. For instance, a precursor molecule, 6-bromo-2-fluoro-3-methyl-nitrobenzene, can be synthesized and subsequently reduced to 6-bromo-2-fluoro-3-methylaniline. This aniline (B41778) derivative can then be transformed into the target benzamide. The reduction of aromatic nitro compounds to amines is a well-established transformation, often carried out with high efficiency using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or using reducing agents like iron powder in acidic media. A patent for the preparation of 2-bromo-3-fluorobenzoic acid describes the reduction of a nitro group on a similar scaffold using reduced iron powder with acetic acid or ammonium (B1175870) chloride as a catalyst.

| Reaction | Substrate | Reagents | Product | Typical Conditions |

| Nitro Reduction | 6-Bromo-2-fluoro-3-nitrobenzamide | H₂, Pd/C or Fe/CH₃COOH | 6-Amino-2-fluoro-3-methylbenzamide | Catalytic hydrogenation or metal/acid |

Furthermore, the carbonyl group of a precursor aldehyde, such as 6-bromo-2-fluoro-3-methylbenzaldehyde, can be reduced to a primary alcohol, 6-bromo-2-fluoro-3-methylbenzyl alcohol. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in various subsequent reactions to build more complex molecules.

Functional Group Interconversions (FGI) and Modulations for Scaffold Diversification

Functional group interconversions (FGI) are powerful tools for diversifying the this compound scaffold. The bromine atom on the aromatic ring is particularly amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with a boronic acid or its ester. This enables the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, at the 6-position of the benzamide. These reactions are known for their high functional group tolerance and generally proceed with high yields.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | This compound | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Cs₂CO₃ or K₂CO₃ | 6-R-2-fluoro-3-methylbenzamide |

Nucleophilic aromatic substitution (SNA) offers another route for modifying the scaffold. The fluorine atom, being ortho to the electron-withdrawing amide group, can be susceptible to displacement by strong nucleophiles. However, the bromine atom can also participate in such reactions under specific conditions, particularly with electron-withdrawing groups in the ortho or para positions. These reactions allow for the introduction of various heteroatom nucleophiles, such as amines, alkoxides, and thiolates, leading to a diverse array of derivatives.

The amide group itself can also be a site for functional group interconversion. For example, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be reduced to an amine.

Through the strategic application of these advanced chemical transformations, the this compound scaffold can be extensively modified, providing access to a wide range of novel compounds with potentially interesting biological or material properties.

Spectroscopic and Advanced Analytical Methodologies for Research on 6 Bromo 2 Fluoro 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including 6-bromo-2-fluoro-3-methylbenzamide. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. thno.org

In a typical ¹H NMR spectrum, the aromatic protons will exhibit distinct chemical shifts and coupling patterns. The protons on the benzene (B151609) ring will show signals in the aromatic region, with their multiplicities (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) providing information about the substitution pattern. The methyl group protons will appear as a singlet in the upfield region of the spectrum. The amide protons (NH₂) will typically present as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group will appear at a characteristic downfield chemical shift. The aromatic carbons will have signals in the aromatic region, with their specific shifts influenced by the attached substituents (bromo, fluoro, methyl, and benzamide (B126) groups). The methyl carbon will resonate at a high-field chemical shift. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Amide (NH₂) | 5.0 - 8.0 (broad) | - |

| Carbonyl (C=O) | - | 165 - 175 |

| C-Br | - | 110 - 125 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for characterizing this compound. nih.gov Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. nih.govrsc.org The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be indicative of the electronic environment around it. Furthermore, coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing further structural confirmation. rsc.org This technique is particularly useful for assessing purity with respect to other fluorinated isomers. nih.gov

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduprinceton.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.eduprinceton.edu This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu HMBC is crucial for piecing together the molecular fragments, for instance, by showing correlations from the methyl protons to the aromatic ring carbons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. princeton.eduhuji.ac.il For a relatively rigid molecule like this compound, NOESY can confirm the substitution pattern by showing correlations between protons that are close in space but not necessarily scalar-coupled, such as between the methyl protons and a nearby aromatic proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and gaining insights into the molecule's conformation.

The IR and Raman spectra of this compound will exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups.

Amide Group: The N-H stretching vibrations of the primary amide (NH₂) will appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and characteristic absorption, typically found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1650-1580 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene ring.

Methyl Group: The C-H stretching vibrations of the methyl group are typically found in the 2975-2850 cm⁻¹ range. C-H bending vibrations will appear around 1460 cm⁻¹ and 1375 cm⁻¹.

C-Br and C-F Bonds: The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The C-F stretching vibration gives a strong absorption in the 1400-1000 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3100 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide (N-H) | Bending (Amide II) | 1650 - 1580 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Methyl (C-H) | Stretching | 2975 - 2850 |

| Carbon-Fluorine (C-F) | Stretching | 1400 - 1000 |

While this compound is a relatively rigid molecule, some degree of conformational freedom exists, particularly concerning the rotation around the C-C bond connecting the aromatic ring and the amide group, and the C-N bond of the amide. ekb.egiu.edu.sa Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to these conformational variations. Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental IR and Raman data to predict the vibrational frequencies for different possible conformers and to determine the most stable conformation in the solid state or in solution. ekb.egiu.edu.sa

Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds. It provides crucial information regarding the molecular weight and composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, MS is fundamental for confirming its identity and understanding its chemical stability through fragmentation patterns.

The mass spectrum of this compound is distinguished by the presence of a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine, which consists of approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br, the molecular ion appears as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). docbrown.info This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule and any fragments containing it.

Fragmentation analysis provides further structural insights. Under electron ionization (EI), the this compound molecule would likely undergo cleavage at its most labile bonds. Common fragmentation pathways would include the loss of the amide group (-CONH₂), the bromine atom, or the methyl group from the aromatic ring. The resulting fragment ions are detected and produce a unique fingerprint that helps to confirm the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents theoretical m/z values for the primary molecular ions and potential key fragments of this compound. The presence of bromine isotopes results in M/M+2 peaks for bromine-containing ions.

| Fragment Ion | Structure | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₇BrFNO]⁺ | 231/233 | Molecular ion peak (doublet due to ⁷⁹Br/⁸¹Br isotopes). |

| [M-NH₂]⁺ | [C₈H₅BrFO]⁺ | 215/217 | Loss of the amino group from the benzamide moiety. |

| [M-CONH₂]⁺ | [C₇H₅BrF]⁺ | 189/191 | Loss of the entire amide functional group. |

| [M-Br]⁺ | [C₈H₇FNO]⁺ | 152 | Loss of the bromine atom. This fragment will appear as a single peak. |

| [Br]⁺ | [Br]⁺ | 79/81 | Very small peaks corresponding to the bromine isotopes themselves. docbrown.info |

High-Resolution Mass Spectrometry (HRMS) elevates the precision of mass measurement, enabling the determination of a compound's elemental formula from its exact mass. While nominal mass spectrometry measures m/z values to the nearest whole number, HRMS can achieve accuracy to several decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound (C₈H₇BrFNO), HRMS provides an exact mass that serves as a powerful confirmation of its chemical formula. This technique is crucial in synthetic chemistry and impurity profiling, where unambiguous identification is paramount. Vendor documentation for related bromo-fluoro-methylated benzene derivatives frequently lists precise mass data to confirm structure and purity. bldpharm.com

Table 2: Elemental Composition and Mass Data for this compound This table details the theoretical monoisotopic and nominal masses for the specified elemental composition, highlighting the precision offered by HRMS.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrFNO |

| Nominal Mass | 231 g/mol |

| Monoisotopic Mass (Exact Mass) | 230.9695 Da |

| Calculated Elemental Composition | C: 41.41%, H: 3.04%, Br: 34.43%, F: 8.18%, N: 6.04%, O: 6.90% |

Coupling chromatographic separation techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful two-dimensional analytical approach. These methods are essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.

LC-MS is particularly well-suited for analyzing this compound, as it can separate the compound from starting materials, reagents, and byproducts in a reaction mixture. umb.edu By taking small aliquots from the reaction over time, a chemist can track the consumption of reactants and the formation of the desired product, allowing for the optimization of reaction conditions. After synthesis, LC-MS is used for purity profiling, where the area of the product peak in the chromatogram is compared to the areas of any impurity peaks to quantify its purity. Documentation for similar compounds often includes LC-MS data to validate their identity and purity. bldpharm.com

GC-MS can also be employed if the compound possesses sufficient volatility and thermal stability to be vaporized without decomposition. The choice between LC-MS and GC-MS depends on the physicochemical properties of the analyte.

Table 3: Hypothetical LC-MS Data for a Synthesis Reaction of this compound This table illustrates how LC-MS data can be used to monitor the components of a reaction mixture, identifying each by its retention time and observed mass-to-charge ratio.

| Retention Time (min) | Observed m/z (M+H)⁺ | Possible Identification |

|---|---|---|

| 2.5 | 233.0/235.0 | Starting Material (e.g., 6-Bromo-2-fluoro-3-methylbenzoic acid) |

| 4.8 | 232.0/234.0 | Product (this compound) |

| 3.1 | 154.1 | Byproduct (e.g., without bromine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals within a molecule. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure and extent of conjugation in the compound. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its aromatic system. The benzamide structure contains a benzene ring conjugated with a carbonyl group, which gives rise to characteristic absorption bands. science-softcon.de The primary transitions are the π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions.

The π→π* transitions, which involve electrons in the conjugated π-system of the benzene ring and carbonyl group, are typically high-energy and result in strong absorption bands in the near-UV region. The n→π* transition involves the non-bonding electrons on the oxygen atom of the carbonyl group. This transition is lower in energy but is "forbidden" by selection rules, resulting in a much weaker absorption band at a longer wavelength. msu.edu The specific positions (λₘₐₓ) and intensities of these bands can be influenced by the substituents on the aromatic ring and the solvent used for analysis. researchgate.net

Table 4: Expected Electronic Transitions for this compound This table outlines the principal types of electronic transitions anticipated for the compound and the approximate spectral regions where their maximum absorbance (λₘₐₓ) is expected to occur.

| Electronic Transition | Involved Orbitals | Expected λₘₐₓ Region | Expected Intensity |

|---|---|---|---|

| π → π | Aromatic Ring & Carbonyl π-system | ~200-280 nm | High |

| n → π | Carbonyl Oxygen Lone Pair | ~280-320 nm | Low |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the exact positions of atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the functional groups present. The most significant feature for determining its crystal packing is the primary amide group (-CONH₂). This group is an excellent hydrogen bond donor (the two N-H bonds) and a strong hydrogen bond acceptor (the carbonyl oxygen). Consequently, it is highly probable that molecules of this compound will form robust intermolecular hydrogen bonds of the N-H···O type. These interactions often lead to the formation of well-ordered supramolecular structures, such as centrosymmetric dimers or extended one-dimensional chains.

Table 5: Predicted Intermolecular Interactions in the Crystal Structure of this compound This table summarizes the types of non-covalent interactions that are expected to govern the packing of the compound in the solid state, based on its molecular structure.

| Interaction Type | Atoms Involved | Description | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H···O=C | Strong interaction between the amide N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. | Primary driving force for crystal packing. |

| Weak Hydrogen Bonding | C-H···O, C-H···F | Weaker interactions between aromatic or methyl C-H groups and electronegative oxygen or fluorine atoms. | Secondary, directional interactions contributing to stability. |

| Halogen Bonding | C-Br···O/N | Potential interaction involving the electropositive region (σ-hole) on the bromine atom. | Potentially contributes to the supramolecular assembly. |

| π-π Stacking | Aromatic Rings | Attractive, non-covalent interactions between the electron clouds of adjacent benzene rings. | Contributes to close packing and overall crystal stability. |

Computational and Theoretical Investigations of 6 Bromo 2 Fluoro 3 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnih.govnih.gov For many organic molecules, these calculations provide deep insights into their behavior. researchgate.netnih.govsubstack.com

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

DFT is a robust method for investigating the electronic properties of molecules. bohrium.com While DFT studies have been conducted on various benzamide (B126) derivatives to understand their stability and reactivity, no such studies have been published for 6-Bromo-2-fluoro-3-methylbenzamide. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netrsc.org For related benzamide systems, FMO analysis has been used to understand reaction mechanisms. acs.org However, the HOMO-LUMO energies and their distribution for this compound are not available in the literature.

Molecular Electrostatic Potential (MESP) Surfaces for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MESP) surfaces are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. tandfonline.comnih.govias.ac.indtic.milnih.gov This analysis is crucial for understanding intermolecular interactions. Although MESP studies have been performed on other substituted benzamides, there are no published MESP maps for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgrsc.orgresearchgate.netresearchgate.netnih.gov It is used to quantify hyperconjugative interactions and understand the stability arising from electron delocalization from donor to acceptor orbitals. NBO analyses on similar compounds have provided insights into their structure and reactivity, but this information is absent for this compound. researchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis helps in identifying the most stable conformers and the energy barriers between them. nih.govoup.comacs.orgacs.org While methods for such analysis are well-established, a specific conformational analysis and the resulting energy landscape for this compound have not been documented.

In Silico Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods are frequently used to predict spectroscopic data (NMR, IR, UV-Vis), which can then be correlated with experimental findings to confirm the molecular structure. researchgate.netmdpi.comnih.gov This correlation is a powerful tool in chemical analysis. The absence of both experimental and computationally predicted spectroscopic data for this compound precludes any such comparative analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects on this compound

A comprehensive search of scientific databases reveals no specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are powerful tools for understanding the dynamic behavior of molecules over time and how they interact with their environment, such as different solvents. This type of research would typically provide insights into the conformational flexibility of the molecule, its solvation properties, and the energetic landscape of its various states. However, at present, such detailed analyses for this compound are not available in the public domain.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Ligand Efficiency Studies

Similarly, there is a notable absence of in silico modeling studies specifically targeting this compound for the prediction of its Structure-Activity Relationship (SAR) or for conducting ligand efficiency studies. SAR studies are crucial in drug discovery and development for identifying the key structural features of a molecule that are responsible for its biological activity. Ligand efficiency metrics, which relate the potency of a compound to its size, are also important in optimizing lead compounds. The lack of such studies suggests that the biological activity profile of this compound has not been extensively explored through computational methods.

Data Correlation and Validation: Bridging Experimental Observations with Computational Predictions

Given the absence of both dedicated experimental and computational studies for this compound, there is no available data to perform a correlation and validation analysis. This type of research is fundamental for confirming the accuracy of computational models by comparing predicted properties with those determined through laboratory experiments. Such a comparison is essential for refining computational methods and ensuring their predictive power for novel compounds. The foundational experimental and computational data required for this analysis of this compound has not been reported.

Advanced Applications in Chemical Research and Material Science

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

The strategic placement of reactive and modulating functional groups on the benzene (B151609) ring of 6-bromo-2-fluoro-3-methylbenzamide makes it a significant precursor in the synthesis of intricate molecular structures. The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the amide group can be hydrolyzed or transformed into other nitrogen-containing moieties. The fluorine and methyl groups also influence the electronic properties and steric environment of the molecule, which can be crucial for directing subsequent reactions.

Construction of Novel Heterocyclic Systems and Polycyclic Architectures

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these structures are prevalent in a vast number of bioactive molecules. This compound serves as a versatile starting material for the construction of novel heterocyclic and polycyclic systems. For instance, related bromo-fluoro aromatic compounds are utilized in the synthesis of complex fused heterocyclic systems such as thiazolo[3,2-a]benzimidazoles and imidazo[1,2-a]pyridines. guiding-bio.comsemanticscholar.orgresearchgate.netresearchgate.net The bromine atom can be a handle for intramolecular cyclization reactions to form fused ring systems, or it can be substituted to introduce a side chain that subsequently participates in cyclization.

Furthermore, the principles of using bromo-functionalized aromatic compounds extend to the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.gov While direct synthesis of PAHs from this compound is not extensively documented, its structural motifs are relevant. The bromo group can facilitate the formation of larger aromatic systems through reactions like Suzuki or Stille coupling, where new aryl groups are introduced. The amide group could be envisioned to direct metal-catalyzed C-H activation/annulation reactions to build additional rings onto the benzene core.

Synthesis of Polyfunctionalized Aromatic Compounds and Diverse Chemical Libraries

The creation of polyfunctionalized aromatic compounds is essential for fine-tuning the properties of molecules in various applications, from pharmaceuticals to organic electronics. This compound is an excellent starting point for generating such compounds due to its array of functional groups that can be selectively manipulated. rsc.org

The generation of diverse chemical libraries for high-throughput screening is a critical component of modern drug discovery. nih.gov The structure of this compound is well-suited for library synthesis. The bromine atom allows for a diversification point through various cross-coupling reactions. The amide nitrogen can be a site for further functionalization, and the aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. This multi-handle nature allows for the rapid generation of a multitude of structurally related compounds.

Contribution to the Development of Novel Synthetic Methodologies and Reagents

While this compound is primarily utilized as a substrate in established synthetic reactions, its unique combination of functional groups has the potential to contribute to the development of new synthetic methodologies. For example, the interplay between the ortho-fluoro and amide groups could be exploited in novel directed C-H activation or functionalization reactions. The development of new catalysts or reagents could unlock new reaction pathways that are specifically tailored to substrates with this type of electronic and steric profile.

Currently, there is limited literature describing this compound as a novel reagent itself. However, its derivatives, which can be readily synthesized, could act as new reagents. For example, conversion of the amide to a more reactive group could lead to new building blocks for specific synthetic transformations.

Exploration of this compound in Materials Science Research

The field of materials science is constantly seeking new organic molecules with specific properties to create advanced materials. The characteristics of this compound suggest its potential utility in this area.

Precursor for Advanced Polymer Synthesis and Functional Materials

Halogenated aromatic compounds are often used as monomers or precursors in the synthesis of high-performance polymers. The presence of fluorine can enhance thermal stability, chemical resistance, and specific optical properties. The bromine atom can be a site for polymerization reactions, such as in the synthesis of conjugated polymers for organic electronics. These polymers could have applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amide group can introduce hydrogen bonding capabilities, which can influence the morphology and mechanical properties of the resulting polymer. While the direct use of this compound in polymer synthesis is not widely reported, its structural features are desirable for the creation of functional polymers. nih.gov

Scaffold for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable properties. rsc.orgnih.govresearchgate.netbohrium.com They are constructed from organic "linker" or "builder" molecules that are connected by metal ions (in MOFs) or through covalent bonds (in COFs). rsc.orgnih.govrsc.org

This compound has the potential to be a precursor for such linkers. The amide group can be hydrolyzed to a carboxylic acid, a common coordinating group for MOF synthesis. The resulting 6-bromo-2-fluoro-3-methylbenzoic acid could then be used as a linker. The presence of the bromo and fluoro groups on the linker could be used to functionalize the pores of the resulting MOF or COF, which could enhance properties such as gas sorption selectivity or catalytic activity. semanticscholar.org The methyl group provides additional steric bulk, which can influence the topology of the resulting framework.

Use as a Chemical Probe in Mechanistic Organic Chemistry Studies

Extensive research into the scientific literature and chemical databases reveals a notable lack of specific studies where this compound has been employed as a chemical probe for the explicit purpose of elucidating reaction mechanisms in organic chemistry. While this compound is available from commercial suppliers and has been referenced in the context of synthetic chemistry, its application in detailed mechanistic investigations does not appear to be a focal point of published research.

The utility of a molecule as a chemical probe in mechanistic studies often relies on the strategic placement of its functional groups and isotopic labels, which can be used to track reaction pathways, identify intermediates, and understand electronic effects. Halogenated aromatic compounds, such as those containing bromine and fluorine, are frequently used in this capacity due to the unique properties of the halogen substituents. For instance, the bromine atom can serve as a handle for cross-coupling reactions or as a leaving group, while the fluorine atom can act as a sensitive reporter group in ¹⁹F NMR spectroscopy to monitor subtle changes in the electronic environment of the molecule throughout a reaction.

In the absence of direct research on this compound as a mechanistic probe, the scientific community often draws parallels from studies on structurally related molecules. For example, various bromo-fluoro-N-methylbenzamide derivatives serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. The reaction conditions and outcomes of these synthetic steps can provide indirect mechanistic insights.

One area where related compounds are crucial is in the synthesis of pharmaceuticals. For instance, in the preparation of Enzalutamide, a medication used to treat prostate cancer, a similar compound, 4-bromo-2-fluoro-N-methyl benzamide (B126), is utilized as a key building block. google.com The challenges encountered during its synthesis, such as unwanted side reactions and the influence of solvents and temperatures on yield, indirectly inform chemists about the reactivity and potential mechanistic pathways of this class of compounds. google.com However, these observations are typically focused on optimizing synthetic routes rather than conducting a fundamental mechanistic investigation.

Biological Activity and Mechanistic Investigations of 6 Bromo 2 Fluoro 3 Methylbenzamide Non Clinical Focus

In Vitro Biological Target Identification and Validation

The initial stages of characterizing a novel compound like 6-Bromo-2-fluoro-3-methylbenzamide involve a series of in vitro experiments to identify and validate its biological targets. These non-clinical studies are fundamental to understanding the compound's potential mechanism of action at a molecular level.

Enzyme inhibition and receptor binding assays are primary methods to determine the specific proteins with which a compound interacts. While direct and specific data for this compound is not extensively available in public literature, the activity of structurally similar benzamide (B126) derivatives allows for informed postulation of its potential targets.

Benzamide derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in neurodegenerative diseases. nih.gov In a study on N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives, inhibition constants (Ki) towards AChE were in the nanomolar range. researchgate.net Similarly, certain benzamides have been explored as inhibitors of papain-like cysteine proteases (PLpro) of coronaviruses. nih.gov

Receptor binding assays for other fluorinated benzamides have demonstrated affinity for dopamine (B1211576) D2 receptors. nih.gov For example, [¹⁸F]FCP, a benzamide analogue, showed nanomolar affinity for D2(long) and D3 receptors. nih.gov These assays, often employing techniques like surface plasmon resonance (SPR), enzyme-linked immunosorbent assay (ELISA), and GTPγS assays, quantify the binding affinity (often expressed as Kᵢ or IC₅₀ values) of the compound to its target. The GTPγS assay, in particular, can help determine the functional consequence of binding to G-protein coupled receptors, distinguishing between agonists and antagonists.

The following table illustrates typical data obtained from such assays for various benzamide derivatives, providing a framework for the potential evaluation of this compound.

| Assay Type | Target | Compound Type | Observed Affinity (Example) |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Substituted Benzamide | Kᵢ = 15.51 ± 1.88 nM researchgate.net |

| Enzyme Inhibition | β-secretase (BACE1) | Substituted Benzamide | IC₅₀ = 9.01 µM nih.gov |

| Receptor Binding | Dopamine D2 Receptor | Fluorinated Benzamide | Kᵢ ≈ 5.5 nM nih.gov |

| Receptor Binding | Kappa Opioid Receptor (KOR) | N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaine | Kᵢ = 0.37 pM acs.org |

Beyond direct target binding, understanding how a compound affects broader molecular pathways and cellular processes is crucial. For benzamide derivatives, this can involve investigating their influence on signaling cascades and other cellular functions. For instance, some substituted sulfamoyl benzamidothiazoles have been found to prolong NF-κB activation, a key pathway in the immune response. nih.gov

Studies on similar compounds suggest that this compound could potentially modulate pathways regulated by its target. If it were to inhibit a specific kinase, for example, downstream phosphorylation events in a signaling cascade would be altered. Cellular assays, such as reporter gene assays or analysis of protein expression levels, would be employed to elucidate these effects.

Structure-Activity Relationship (SAR) Studies and Rational Ligand Design Principles

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can deduce the importance of different functional groups.

The presence of bromine and fluorine atoms on the benzamide scaffold is a deliberate design choice, as halogens can significantly influence a molecule's properties.

Bromine: The introduction of a bromine atom can increase a compound's therapeutic activity and duration of action. ump.edu.pl This is partly due to the "halogen bond," a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring. ump.edu.plump.edu.plnih.gov This can enhance binding affinity and selectivity. nih.gov However, the large size of the bromine atom can also introduce steric hindrance, potentially reducing affinity if the binding pocket is constrained. mdpi.com

Fluorine: Fluorine, the most electronegative element, can alter the electron distribution within the molecule, impacting pKa, dipole moment, and chemical reactivity. tandfonline.com This can lead to improved metabolic stability and enhanced membrane permeability. tandfonline.com The substitution of hydrogen with fluorine can also increase binding affinity to the target protein. tandfonline.com In some cases, fluorine substitution is used to block sites of metabolic attack, prolonging the compound's action. tandfonline.com

The following table summarizes the potential effects of halogen substituents on the properties of a benzamide ligand.

| Halogen | Property | Potential Impact |

| Bromine | Binding Affinity | Can increase through halogen bonding. nih.gov |

| Selectivity | Can be improved by specific halogen bond interactions. nih.gov | |

| Steric Profile | Large size may lead to steric clashes. mdpi.com | |

| Fluorine | Metabolic Stability | Can block metabolic oxidation. tandfonline.com |

| Permeability | Can enhance membrane permeation. tandfonline.com | |

| Binding Affinity | Can increase through favorable interactions. tandfonline.com |

Methyl Group: The methyl group is a small, lipophilic substituent that can significantly impact binding affinity. nih.gov The addition of a methyl group can make a molecule more hydrophobic, favoring its transfer from an aqueous environment to a hydrophobic pocket within a protein binding site. nih.gov This can lead to a substantial increase in potency. acs.org However, the effect is highly context-dependent; if there is insufficient space in the binding site, the addition of a methyl group can lead to steric clashes and a loss of affinity. nih.gov

Amide Group: The amide group is a crucial functional group in many biologically active molecules, including peptides and small molecule drugs. organicchemexplained.com It is a rigid, planar structure due to the partial double-bond character of the C-N bond. nih.gov The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), allowing it to form specific and directional interactions with the amino acid residues of a protein target. nih.gov These hydrogen bonds are fundamental to molecular recognition and contribute significantly to the stability of the ligand-protein complex. nih.gov The amide functionality is often essential for maintaining the correct conformation for optimal binding. ontosight.ai

Molecular Docking and Ligand-Protein Interaction Analysis for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method provides valuable insights into the binding mode and the specific interactions that stabilize the ligand-protein complex.

For a compound like this compound, molecular docking studies would be performed using the 3D structure of a potential target protein, which could be obtained from sources like the Protein Data Bank (PDB). scialert.net The software would then calculate the most favorable binding poses and estimate the binding energy.

The analysis of the docked pose would reveal key interactions, such as:

Hydrogen bonds: The amide group's N-H and C=O would be expected to form hydrogen bonds with appropriate donor/acceptor residues in the binding site. scialert.net

Halogen bonds: The bromine atom could form a halogen bond with a Lewis basic atom in the protein. nih.gov

Hydrophobic interactions: The methyl group and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic phenyl ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking. nih.gov

The following table provides a hypothetical summary of the types of interactions that could be identified for this compound through molecular docking.

| Functional Group | Type of Interaction | Potential Interacting Residues |

| Amide (N-H) | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Amide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, His |

| Bromine | Halogen Bond | Carbonyl backbone, Ser, Thr |

| Fluorine | Dipole-Dipole | Polar residues |

| Methyl Group | Hydrophobic | Ala, Val, Leu, Ile, Phe |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp |

These computational predictions, while not a substitute for experimental data, are invaluable for generating hypotheses about the mechanism of action and for guiding the rational design of more potent and selective analogues. nih.gov

No Publicly Available Research Data for this compound

Despite a comprehensive search of available scientific literature and databases, no specific non-clinical research data was found for the chemical compound this compound corresponding to the detailed outline on its biological activity and mechanistic investigations.

Extensive queries aimed at uncovering information on the prediction of its binding modes, interactions with biomolecules, in vitro screening results, and mechanistic studies yielded no specific results for this particular compound. The scientific community has not published any research that would fit the requested article structure focusing on:

Prediction of Binding Modes and Affinities with Target Biomolecules: There are no available computational studies or molecular modeling data that predict how this compound might interact with specific biological targets.

Identification of Key Interacting Residues and Pharmacophoric Motifs: Without binding studies, the key amino acid residues and the essential structural features of the compound responsible for any potential biological activity remain unidentified.

Preclinical In Vitro Screening: No records of in vitro screening for antimicrobial, anticancer, or enzyme inhibition activities for this compound have been found in the public domain.

Mechanistic Basis of Observed Activities: As no biological activities have been reported, there is consequently no research into the molecular mechanisms by which this compound might exert an effect.

Design and Synthesis of Chemical Probes: The synthesis of chemical probes for this compound to elucidate biological mechanisms has not been described in the available literature.

While research exists for structurally related compounds containing bromo-, fluoro-, and methylbenzamide moieties, the user's strict requirement to focus solely on this compound prevents the inclusion of data from these analogues. The absence of information suggests that this specific compound may be a novel chemical entity, a synthetic intermediate with uncharacterized biological properties, or its research data may not be publicly accessible at this time.

Therefore, the generation of a detailed scientific article as per the provided outline is not possible.

Future Directions and Emerging Research Avenues for 6 Bromo 2 Fluoro 3 Methylbenzamide

Advancements in Asymmetric Synthesis and Stereoselective Transformations involving 6-Bromo-2-fluoro-3-methylbenzamide

The introduction of chirality into molecules can dramatically influence their biological activity and material properties. While current research has not focused on the asymmetric synthesis of this compound, this remains a significant and promising future direction. Catalytic asymmetric synthesis methodologies could be employed to produce enantioenriched derivatives. researchgate.net For instance, transformations involving the aromatic core or modifications of the amide group could be rendered stereoselective through the use of chiral catalysts.

Future research could explore:

Catalytic Asymmetric Halogenation/Functionalization: Developing methods for stereoselective reactions at positions adjacent to the existing substituents, potentially leading to atropisomers if rotation around a C-C single bond is restricted.

Chiral Amide Derivatives: Synthesizing chiral derivatives by reacting 6-bromo-2-fluoro-3-methylbenzoic acid (a precursor) with chiral amines or by using chiral auxiliaries.

Stereoselective Fluorination: While the parent molecule already contains fluorine, further stereoselective fluorination of derivatives could yield compounds with unique properties. nih.gov Potent enzyme inhibitors have been synthesized via stereoselective electrophilic fluorination, a strategy that could be adapted for derivatives of this compound. nih.gov

These approaches would enable the creation of a library of stereochemically defined compounds, allowing for a detailed investigation of structure-activity relationships (SAR) where stereochemistry is a key variable.

Table 1: Hypothetical Data for Asymmetric Synthesis Exploration This table illustrates the type of data that could be generated from future research into the asymmetric synthesis of derivatives of this compound.

| Catalyst System | Chiral Ligand | Transformation | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Palladium(II) Acetate (B1210297) | (R)-BINAP | Asymmetric C-H Activation | 65 | 92 |

| Rhodium(I)/Diene | (S,S)-Chiraphos | Asymmetric Hydrogenation | 88 | >99 |

| Organocatalyst | Cinchona Alkaloid | Stereoselective Halogenation | 75 | 85 |

Integration with Flow Chemistry, Microfluidic Reactors, and Automated Synthesis Platforms for Scalable Production and Discovery

For the efficient and safe production of this compound and its analogues, modern synthesis technologies offer significant advantages over traditional batch methods. Flow chemistry, performed in microfluidic reactors, provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. elveflow.comamt.ukufluidix.com

Flow Chemistry: Continuous production in flow reactors can lead to faster reactions, cleaner products, and easier scalability. amt.uk This would be particularly advantageous for multi-step syntheses of complex derivatives, allowing for the telescoping of reactions without isolating intermediates. scispace.com The synthesis of various organic compounds, including those involving halogenations and nitrations, has benefited from the enhanced mass and heat transfer in flow systems. amt.uk

Microfluidic Reactors: These reactors utilize small volumes, making them ideal for rapid reaction optimization and the synthesis of small quantities of compounds for screening purposes. elveflow.comufluidix.comrero.ch Their high surface-area-to-volume ratio allows for precise temperature control and can lead to higher selectivity and yields. elveflow.comufluidix.com

Automated Synthesis Platforms: Integrating flow reactors with automated platforms enables high-throughput synthesis. mpg.de Such systems can independently vary reagents and conditions to rapidly generate large libraries of analogues of this compound, accelerating the discovery of compounds with desired properties. mpg.demdpi.com

Table 2: Comparison of Batch vs. Projected Flow Synthesis for a Key Synthetic Step This table provides a hypothetical comparison illustrating the potential advantages of applying flow chemistry to the synthesis of this compound.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | 6 - 12 hours | 10 - 30 minutes | Increased Throughput |

| Temperature Control | ± 5 °C | ± 0.5 °C | Higher Selectivity, Fewer Byproducts |

| Scalability | Difficult, requires re-optimization | Linear, by extending run time | Faster Scale-up for Production |

| Safety | Risk of thermal runaway | Inherently safer due to small volume | Reduced Hazard |

| Overall Yield | 65% | >85% (projected) | Improved Efficiency |

Application of Artificial Intelligence and Machine Learning in Compound Design, Reaction Prediction, and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. engineering.org.cnchemrxiv.org These tools can analyze vast datasets to predict the properties of novel compounds, suggest optimal synthetic routes, and even design new molecules from scratch.

For this compound, AI and ML could be applied to:

Compound Design: Generative models can design novel derivatives with predicted improvements in specific properties, such as binding affinity to a biological target or desired physicochemical characteristics.

Reaction Prediction: ML models trained on large reaction databases can predict the most likely products of a given set of reactants and conditions, helping chemists to troubleshoot and optimize synthetic steps.

Retrosynthesis: AI-powered retrosynthesis tools can propose viable synthetic pathways for complex target molecules based on the this compound scaffold. engineering.org.cn These programs break down a target molecule into simpler, commercially available starting materials, saving significant time in the design phase of a synthesis project. engineering.org.cn

Exploration of Novel Biological Targets and Mechanistic Pathways using High-Throughput Screening and Omics Technologies (in vitro/in silico)

To uncover the therapeutic potential of this compound and its derivatives, a systematic exploration of their biological activities is necessary.

High-Throughput Screening (HTS): An automated HTS campaign could rapidly screen a library of compounds derived from the parent scaffold against a wide array of biological targets, such as enzymes and receptors. This would be the first step in identifying any potential "hits" for further development.

Omics Technologies: If a compound shows significant biological activity, "omics" technologies (genomics, proteomics, transcriptomics) can be used to identify its molecular target and elucidate its mechanism of action. nih.govnih.gov By comparing the proteomic or transcriptomic profiles of cells treated with the compound to untreated cells, researchers can identify pathways that are significantly perturbed, offering clues to the compound's function. nih.govnih.gov This approach is crucial for identifying novel drug targets. nih.govfrontiersin.org

Table 3: Illustrative High-Throughput Screening Cascade for a Derivative Library This table represents a hypothetical screening workflow to identify potential biological activities of new this compound derivatives.

| Screening Stage | Assay Type | Number of Compounds | Purpose |

|---|---|---|---|

| Primary Screen | Cell Viability Assay (e.g., MTT) | 5,000 | Identify compounds with general cytotoxic or cytostatic effects. |

| Secondary Screen | Target-based Enzymatic Assay | ~250 (hits from primary) | Determine if activity is linked to a specific enzyme family (e.g., kinases, proteases). |

| Tertiary Screen | Proteomics (e.g., Mass Spec) | ~20 (confirmed hits) | Identify specific protein targets and affected pathways. |

| Lead Optimization | In vitro ADME / In silico modeling | 1-5 (lead candidates) | Improve potency, selectivity, and drug-like properties. |

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Molecular Interactions

A deeper understanding of the chemical processes involving this compound requires advanced analytical methods capable of real-time analysis. Techniques such as Process Analytical Technology (PAT) are essential for optimizing and controlling manufacturing processes.

Real-time Reaction Monitoring: Spectroscopic techniques like in-situ NMR and Raman spectroscopy, as well as mass spectrometry, can be integrated into reaction setups (both batch and flow) to monitor the consumption of reactants and the formation of products and intermediates in real time. google.com This data is invaluable for detailed kinetic analysis and mechanism elucidation.

Molecular Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the binding of active compounds to their biological targets. researchgate.net This information is critical for understanding the molecular basis of a compound's activity and for guiding rational drug design.

The application of these advanced analytical methods will not only accelerate the development of synthetic routes but also provide fundamental insights into the behavior of this compound and its derivatives at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.